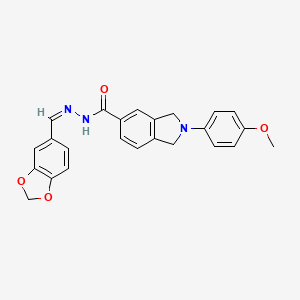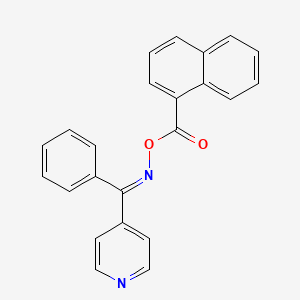![molecular formula C22H17BrN4O B5916978 N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916978.png)
N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide, also known as BNINH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNINH belongs to the class of hydrazide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. In
Wirkmechanismus
The mechanism of action of N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It also activates the JNK and p38 MAPK signaling pathways, which are involved in apoptosis and cell cycle regulation. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cells and animal models. This compound has also been found to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, this compound has been shown to reduce oxidative stress and improve antioxidant status in cells and animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide is its ability to exhibit multiple biological activities, making it a potential candidate for the development of novel therapeutics. Additionally, the synthesis of this compound is relatively simple and yields a high purity product. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Additionally, the development of novel formulations to improve the solubility and bioavailability of this compound could enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide involves the condensation of 5-bromonicotinic acid hydrazide and 1-benzyl-1H-indole-3-carbaldehyde in the presence of acetic acid and ethanol. The reaction is carried out under reflux at 60°C for 12 hours, followed by purification through column chromatography. The yield of the reaction is approximately 70%, and the purity of the final product is confirmed through NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
N-[(Z)-(1-benzylindol-3-yl)methylideneamino]-5-bromopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c23-19-10-17(11-24-13-19)22(28)26-25-12-18-15-27(14-16-6-2-1-3-7-16)21-9-5-4-8-20(18)21/h1-13,15H,14H2,(H,26,28)/b25-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFPJTUGPOJGFQ-ROTLSHHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N\NC(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5916896.png)

![4-{2-(acetylamino)-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5916901.png)

![2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5916905.png)

![2-(4-iodophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916930.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5916935.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5916943.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)

![5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)
![5-bromo-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5916968.png)
![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5916983.png)